Quantitative Synthetic Efficiency of 1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol vs. Classical Nitroalkylation Protocols
The one-step synthesis of 1-methyl-4-(nitromethyl)cyclohex-3-en-1-ol under adapted Vilsmeier conditions proceeds in quantitative yield [1]. This contrasts with the traditional synthesis of the close analog 1-(nitromethyl)cyclohexene, which is typically obtained in yields of ~89% via the nitroaldol reaction of cyclohexanone and nitromethane [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | 1-(Nitromethyl)cyclohex-1-ene: ~89% yield |
| Quantified Difference | >11 percentage point yield advantage for the target compound under its optimized protocol |
| Conditions | Target: Adapted Vilsmeier conditions, one-step protocol. Comparator: Nitroaldol reaction (cyclohexanone + nitromethane) under basic conditions. |
Why This Matters
For procurement and scale-up, a demonstrated quantitative-yield synthetic route directly reduces material cost, waste, and purification burden relative to a comparable intermediate that requires lower-yielding classical methodology.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 1-Methyl-4-(nitromethyl)cyclohex-3-en-1-ol in Quantitative Yield. Molbank, 2023(2), M1654. View Source
- [2] Chem960. (n.d.). Synthesis of 1-(nitromethyl)cyclohexene (CAS: 5330-61-0). View Source
